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Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170

Introduction

An inquiry into "E804" as a potential anti-cancer therapeutic reveals a landscape of promising,
yet distinct, investigational compounds. The designation "E804" is most directly associated with
Indirubin derivative E804 (IDR-E804), a preclinical agent with demonstrated anti-angiogenic
and anti-tumor properties. Concurrently, the alpha-numeric naming convention is also similar to
other developmental anti-cancer drugs, such as E7046, a selective EP4 receptor antagonist
that has been evaluated in a Phase | clinical trial. This technical guide will provide an in-depth
overview of the core scientific findings for both of these compounds, with a primary focus on
IDR-E804, supplemented with information on E7046 to provide a broader context on similarly
named agents in oncology research.

Part 1: IDR-E804 (Indirubin Derivative E804)

IDR-E804 is a derivative of indirubin, the active component of a traditional Chinese herbal
medicine used to treat chronic myelogenous leukemia.[1] It has been identified as a multi-
kinase inhibitor with potent anti-cancer activities in various preclinical models.

Mechanism of Action

IDR-E804 exerts its anti-cancer effects through the inhibition of several key signaling pathways
crucial for tumor growth, proliferation, and angiogenesis.[1]
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« Inhibition of VEGFR-2 Signaling: IDR-E804 directly inhibits the kinase activity of Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This blockade leads to a reduction in
the phosphorylation of VEGFR-2 and its downstream effectors, AKT and ERK, in endothelial
cells.[1] The inhibition of this pathway is central to the anti-angiogenic effects of IDR-E804,
as it curtails the proliferation, migration, and tube formation of endothelial cells necessary for
new blood vessel formation.[1]

» Blockade of STAT-3 Signaling: The compound is a known inhibitor of the Signal Transducer
and Activator of Transcription 3 (STAT-3) signaling pathway in human breast and prostate
cancer cells.[1] The STAT-3 pathway is a critical mediator of tumorigenesis, and its inhibition
by IDR-E804 contributes to the induction of apoptosis and suppression of tumor cell
proliferation.

« Inhibition of Src Kinase: IDR-E804 directly inhibits the kinase activity of c-Src, a hon-receptor
tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and
metastasis.[1]

« Inhibition of Cyclin-Dependent Kinases (CDKs): As a member of the indirubin derivative
family, IDR-E804 is also a potent inhibitor of various cyclin-dependent kinases, including
Cdk1/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, which are essential for cell cycle
progression.[1]

Signaling Pathways

The following diagram illustrates the primary signaling pathways targeted by IDR-E804.
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Caption: Signaling pathways targeted by IDR-E804.
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Preclinical Data

IDR-E804 has demonstrated significant anti-cancer activity in both in vitro and in vivo
preclinical models.

In Vitro Studies:

o Endothelial Cells: In studies using Human Umbilical Vein Endothelial Cells (HUVECS), IDR-
E804 significantly inhibited VEGF-induced cell proliferation, migration, and capillary tube
formation.[1] These effects were associated with decreased phosphorylation of VEGFR-2,
AKT, and ERK.[1]

o Cancer Cells: IDR-E804 has been shown to inhibit proliferation and induce apoptosis in
various human cancer cells, including breast and prostate cancer lines.[1] In glioblastoma
cell lines U251 and U87, treatment with the compound inhibited growth by inducing
differentiation and apoptosis.[2]

In Vivo Studies: An allograft model using murine colon carcinoma CT-26 cells in BALB/c mice
was used to assess the in vivo anti-angiogenic and anti-tumor activity of IDR-E804.[1]

IDR-E804 Treated Percentage

Parameter Control Group o
Group Inhibition
Average Tumor
1576 + 260 798 £ 212 ~49%
Volume (mm3)
Average Tumor
0.79 £ 0.03 0.42 £ 0.09 ~47%

Weight (g)

Data from a study in a
CT-26 colon
carcinoma allograft
model at day 20.[2]

Immunohistochemical analysis of the tumors from this study revealed that IDR-E804 treatment
led to:

o Adecrease in CD31-positive microvessel density, indicating reduced angiogenesis.[1]
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e Adecreased Ki-67 proliferative index.[1]
e Anincreased apoptosis index.[1]

Importantly, daily treatment with IDR-E804 did not result in any significant changes in the body
weight of the mice, suggesting a favorable toxicity profile in this model.[1]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting research institutions.
However, the published literature outlines the general methodologies employed.

In Vitro Angiogenesis Assays:

Cell Proliferation Assay: HUVECs were cultured in the presence of VEGF with or without
varying concentrations of IDR-E804. Cell viability was assessed using standard methods like
the MTT assay.

Cell Migration Assay: A wound-healing assay or a Boyden chamber assay was used to
measure the effect of IDR-E804 on VEGF-induced HUVEC migration.

Tube Formation Assay: HUVECs were seeded on a basement membrane matrix (e.g.,
Matrigel) and treated with VEGF and IDR-E804. The formation of capillary-like structures
was observed and quantified.

Western Blot Analysis: To determine the effect on signaling pathways, HUVECs were
stimulated with VEGF in the presence or absence of IDR-E804. Cell lysates were then
subjected to Western blotting to detect the phosphorylation status of VEGFR-2, AKT, and
ERK.

In Vivo Tumor Model:

o Cell Line and Animal Model: Murine colon carcinoma CT-26 cells were used. Syngeneic
BALB/c mice were selected as the host.

o Tumor Implantation: A suspension of CT-26 cells was injected subcutaneously into the flank
of the mice.
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e Treatment: Once tumors reached a palpable size, mice were randomized into control
(vehicle) and treatment groups. IDR-E804 was administered, for instance, via daily
intratumoral injections.

» Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the
study, tumors were excised and weighed.

e Immunohistochemistry: Excised tumors were fixed, sectioned, and stained for markers of
angiogenesis (CD31), proliferation (Ki-67), and apoptosis (TUNEL assay).

The following diagram provides a generalized workflow for the preclinical evaluation of IDR-
E804.
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Caption: Generalized preclinical experimental workflow for IDR-E804.
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Part 2: E7046 (EP4 Receptor Antagonist)

E7046 is a distinct investigational compound that is a selective, small-molecule antagonist of
the E-type prostanoid receptor 4 (EP4).[3] Its mechanism of action is centered on modulating
the tumor microenvironment to overcome immunosuppression.[4]

Mechanism of Action

Prostaglandin E2 (PGEZ2), often abundant in the tumor microenvironment, promotes tumor
growth and immune evasion by binding to its receptors, including EP4.[4] E7046 blocks the
PGEZ2/EP4 signaling pathway, which has several downstream effects:

e Inhibition of Immunosuppressive Myeloid Cells: E7046 inhibits the differentiation of
monocytic myeloid cells into immunosuppressive tumor-associated macrophages (TAMS)
and myeloid-derived suppressor cells (MDSCs).[4]

o Enhancement of Anti-Tumor Immunity: By reducing the influence of immunosuppressive
cells, E7046 is proposed to restore the activity of cytotoxic CD8+ T lymphocytes, thereby
promoting an anti-tumor immune response.[4][5]

Clinical Trial Data

E7046 was evaluated in a first-in-human, Phase | clinical trial (NCT02540291) in patients with
advanced solid tumors.[3]

Study Design:

» Population: 30 patients with advanced tumors, including colorectal, pancreatic, and head and
neck cancers.[4]

e Dosing: Oral, once-daily administration in escalating dose cohorts of 125, 250, 500, and 750
mg.[3][4]

o Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics,
maximum tolerated dose (MTD), and recommended Phase 2 dose.[3]

Key Findings:
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Parameter Result
Maximum Tolerated Dose (MTD) Not reached
Dose-Limiting Toxicities None observed

Treatment-Related Adverse Events (Grade =3) 10% (3/30 patients)

Best Overall Response Stable Disease
Patients with Stable Disease 23% (7/30 patients)
Stable Disease Duration =18 weeks 4 of 7 patients
Metabolic Responses 20% (3/15 patients)

Data from the first-in-human Phase | study of
E7046.[3][4]

Conclusion: E7046 demonstrated a manageable safety profile and showed signs of
immunomodulatory activity.[3] The 250 mg and 500 mg doses were proposed for further
development in combination therapy settings.[3]

Signaling Pathway

The following diagram depicts the mechanism of action for E7046 in the tumor
microenvironment.
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Caption: Mechanism of action of E7046.

Conclusion

The landscape of potential anti-cancer therapeutics includes a diverse array of compounds at
various stages of development. IDR-E804 has emerged as a promising preclinical candidate
that targets multiple kinases integral to tumor growth and angiogenesis. Its ability to inhibit
VEGFR-2, STAT-3, and Src signaling pathways provides a strong rationale for its further
investigation. Separately, E7046 illustrates a different therapeutic strategy, targeting the tumor
microenvironment to unleash an anti-tumor immune response, and has shown a manageable
safety profile in early clinical trials. For researchers, scientists, and drug development
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professionals, understanding the distinct mechanisms and developmental stages of such
compounds is crucial for advancing the field of oncology. Further research is warranted to fully
elucidate the therapeutic potential of IDR-E804 and to progress agents like E7046 through the
clinical development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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